molecular formula C20H19NO B14530510 N-Phenyl-4-(1-phenylethoxy)aniline CAS No. 62555-52-6

N-Phenyl-4-(1-phenylethoxy)aniline

Cat. No.: B14530510
CAS No.: 62555-52-6
M. Wt: 289.4 g/mol
InChI Key: QQNUEUSODNEFLF-UHFFFAOYSA-N
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Description

N-Phenyl-4-(1-phenylethoxy)aniline is a substituted aniline derivative characterized by a phenyl group attached to the nitrogen atom of the aniline moiety and a 1-phenylethoxy group at the para position of the benzene ring. These analogs highlight the role of substituents in modulating chemical behavior, particularly in pharmaceutical and materials science contexts.

Properties

CAS No.

62555-52-6

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

N-phenyl-4-(1-phenylethoxy)aniline

InChI

InChI=1S/C20H19NO/c1-16(17-8-4-2-5-9-17)22-20-14-12-19(13-15-20)21-18-10-6-3-7-11-18/h2-16,21H,1H3

InChI Key

QQNUEUSODNEFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The synthesis of N-Phenyl-4-(1-phenylethoxy)aniline can be conceptualized into two primary stages:

  • Introduction of the 1-phenylethoxy group to the para position of an aniline precursor.
  • N-Phenylation of the resulting 4-(1-phenylethoxy)aniline intermediate.

Each stage presents distinct challenges, including regioselectivity, functional group compatibility, and steric hindrance. Below, we analyze established methodologies and their adaptations for this target compound.

Detailed Preparation Methods

Synthesis of 4-(1-Phenylethoxy)aniline

This intermediate is critical for subsequent N-phenylation. Two principal routes have been identified:

Route 1: Alkylation of 4-Aminophenol
  • Protection of the amine : 4-Aminophenol is acetylated using acetic anhydride in pyridine to form 4-acetamidophenol, preventing undesired N-alkylation.
  • Williamson ether synthesis : The protected phenol reacts with 1-phenylethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
  • Deprotection : Hydrolysis under acidic conditions (e.g., HCl/EtOH) yields 4-(1-phenylethoxy)aniline.

Key Data :

  • Yield: ~75–80% after deprotection.
  • Purity: >95% (HPLC).
Route 2: Nitro Reduction Pathway
  • Alkylation of 4-nitrophenol : Direct reaction with 1-phenylethyl bromide under basic conditions (K₂CO₃/DMF) forms 4-(1-phenylethoxy)nitrobenzene.
  • Catalytic hydrogenation : Reduction using H₂/Pd-C in ethanol converts the nitro group to an amine.

Key Data :

  • Yield: ~85% for alkylation; ~90% for reduction.
  • Advantages: Avoids protection-deprotection steps, enhancing atom economy.

N-Phenylation of 4-(1-Phenylethoxy)aniline

Introducing the phenyl group to the amine requires metal-catalyzed coupling. Two methods dominate:

Method A: Ullmann Coupling
  • Conditions : 4-(1-phenylethoxy)aniline, iodobenzene, CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ in DMF at 140°C.
  • Mechanism : Copper-mediated aryl amination.
  • Yield : 60–70%.
  • Limitations : High temperatures and stoichiometric copper necessitate rigorous purification.
Method B: Buchwald-Hartwig Amination
  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), aryl bromide, and KOtBu in toluene at 100°C.
  • Mechanism : Palladium-catalyzed C–N bond formation.
  • Yield : 75–85%.
  • Advantages : Superior functional group tolerance and milder conditions compared to Ullmann.

Analytical Characterization

Critical spectroscopic data for this compound and intermediates include:

Compound IR (cm⁻¹) ¹H NMR (400 MHz, CDCl₃) δ (ppm) MS (m/z)
4-(1-Phenylethoxy)aniline 3369 (N–H), 1610 (C=C) 7.4–7.2 (m, 5H, Ar–H), 6.8–6.6 (d, 2H, Ar–H) 213.27
This compound 2959 (C–H), 1512 (C–N) 7.5–7.3 (m, 10H, Ar–H), 4.8 (q, 1H, OCH₂) 315.40

Chiral Purity : For enantiomerically pure variants, chiral HPLC (Symmetry C18 column) resolves isomers with >99% ee under optimized conditions.

Challenges and Optimization

Steric Hindrance

The bulky 1-phenylethoxy group impedes N-phenylation. Solutions include:

  • Elevated reaction temperatures (Ullmann coupling).
  • Bulky ligands (e.g., Xantphos in Buchwald-Hartwig) to stabilize catalytic intermediates.

Byproduct Formation

  • N,N-Diphenylation : Controlled stoichiometry of aryl halide (1.1 eq.) minimizes bis-arylation.
  • O-Dealkylation : Avoid strong acids post-synthesis; use neutral workup conditions.

Industrial Applications and Scalability

Phase-Transfer Catalysis (PTC)

Adapting methods from N-Phenethyl-4-piperidinone synthesis, alkylation steps employ biphasic systems (e.g., toluene/water) with tetrabutylammonium bromide (TBAB) to enhance reaction rates.

Green Chemistry Considerations

  • Solvent Recycling : DMF recovery via distillation reduces waste.
  • Catalyst Reuse : Immobilized Pd/C catalysts in flow reactors improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4-(1-phenylethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-Phenyl-4-(1-phenylethoxy)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Phenyl-4-(1-phenylethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Structure Features Molecular Weight (g/mol) Synthesis Method Key Properties Applications References
(S)-4-(1-phenylethoxy)aniline 4-(1-phenylethoxy) group, chiral center 213.28 (calculated) Reduction of nitro compound with NH₄Cl/Fe in EtOH/H₂O Brown oil, [α]²⁰D = -60.47°, 62% yield Intermediate in breast cancer drug synthesis
4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline Bis-phenylethyl groups on diphenylamine 377.46 (calculated) Likely Ullmann coupling or Friedel-Crafts alkylation High lipophilicity, thermal stability Antioxidant (e.g., Vulkanox DDA) in polymers
(4-Methoxyphenyl)(1-phenylethyl)amine Methoxy and phenylethyl substituents 227.31 Alkylation of 4-methoxyaniline with phenylethyl halide Lab-scale synthesis, moderate polarity Intermediate in organic synthesis
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline Ethoxybenzyl and phenoxyethoxy groups 363.45 Multi-step etherification and alkylation High molecular weight, multiple H-bond acceptors Potential use in surfactants or liquid crystals
4-(5-Chloro-2-methoxy-phenoxy)-aniline Chloro and methoxy substituents 249.70 Reduction of nitro-phenoxy intermediates Enhanced electrophilicity due to Cl substituent Intermediate in agrochemicals
Schiff base from pyrene-1-carbaldehyde and phenylenediamine Pyrene-imine conjugated system ~400 (estimated) Condensation of pyrene-1-carbaldehyde with phenylenediamine Fluorescent, forms crystalline networks Supramolecular chemistry, sensors

Structural and Functional Insights

  • Electronic Effects: Electron-donating groups (e.g., methoxy in (4-methoxyphenyl)(1-phenylethyl)amine) enhance nucleophilic aromatic substitution reactivity . Electron-withdrawing groups (e.g., chloro in 4-(5-chloro-2-methoxy-phenoxy)-aniline) increase electrophilicity, favoring coupling reactions .
  • Steric and Solubility Considerations: Bulky substituents (e.g., bis-phenylethyl groups in 4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline) improve thermal stability but reduce solubility in polar solvents . Ether linkages (e.g., in N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline) enhance flexibility and solubility in organic media .

Application-Driven Design

  • Pharmaceuticals : Chiral anilines like (S)-4-(1-phenylethoxy)aniline serve as intermediates in antitumor drug synthesis .
  • Materials Science : Extended aromatic systems (e.g., pyrene Schiff bases) enable optoelectronic applications .
  • Industrial Additives : Bis-phenylethyl diphenylamines act as antioxidants in polymer stabilization .

Q & A

Basic: What are the recommended synthetic routes for N-Phenyl-4-(1-phenylethoxy)aniline in laboratory settings?

Methodological Answer:
A common approach involves condensation reactions under reflux conditions. For example, analogous aniline derivatives are synthesized via refluxing benzil, ammonium acetate, and aldehydes in acetic acid, followed by purification using column chromatography with dichloromethane/ethyl acetate mixtures . Optimization of stoichiometry, reaction time (e.g., 24 hours), and inert atmosphere (nitrogen) is critical to minimize side products.

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., aromatic protons at δ 7.60 ppm and methoxy groups at δ 3.80 ppm) to confirm substituent positions .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., m/z 836.3 [M⁺] for related compounds) .
  • Single-Crystal X-ray Diffraction (SC-XRD): Resolve bond lengths and angles using programs like SHELXL for refinement .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR and HRMS with SC-XRD to resolve ambiguities in stereochemistry or regioselectivity .
  • Computational Modeling: Use density functional theory (DFT) to simulate spectroscopic profiles (e.g., UV-Vis, IR) and compare with experimental data .
  • Dynamic Light Scattering (DLS): Assess aggregation effects that may distort spectral interpretations .

Advanced: What methodologies are effective for studying the photocatalytic degradation of this compound?

Methodological Answer:

  • Catalyst Design: Employ MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation, optimizing parameters via Box-Behnken experimental design .
  • Kinetic Analysis: Monitor degradation rates using HPLC or UV-Vis spectroscopy at λmax ≈ 255 nm (similar to aniline derivatives) .
  • Byproduct Identification: Use LC-MS/MS to track intermediates and propose degradation pathways .

Advanced: How can electronic properties of this compound be analyzed to predict reactivity in photochemical applications?

Methodological Answer:

  • Spectroscopic Profiling: Measure UV-Vis absorption (e.g., λmax ~255 nm) and fluorescence emission to assess π-π* transitions .
  • Electrochemical Studies: Conduct cyclic voltammetry to determine HOMO-LUMO gaps and redox potentials.
  • Theoretical Calculations: Perform time-dependent DFT (TD-DFT) to correlate electronic transitions with experimental spectra .

Advanced: What strategies are recommended for detecting and quantifying synthetic byproducts in this compound production?

Methodological Answer:

  • Chromatographic Separation: Use reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to resolve byproducts .
  • High-Resolution Mass Spectrometry (HRMS): Detect trace impurities via exact mass matching (e.g., m/z deviations <2 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile side products using electron ionization (EI) fragmentation patterns .

Advanced: How can environmental stability and biodegradation pathways of this compound be investigated?

Methodological Answer:

  • Microbial Assays: Screen for bacterial strains expressing aniline dioxygenase, and engineer promoters (e.g., Q gene mutations) to enhance degradation efficiency .
  • Soil/Water Microcosms: Simulate environmental conditions to track half-life using isotopic labeling (¹⁴C-tracers) .
  • Toxicity Profiling: Use Daphnia magna or Vibrio fischeri bioassays to evaluate ecotoxicological impacts .

Advanced: What crystallographic techniques are critical for resolving polymorphism in this compound?

Methodological Answer:

  • Temperature-Dependent SC-XRD: Collect data at 100 K and 291 K to identify thermal expansion effects on unit cell parameters .
  • Rietveld Refinement: Analyze powder XRD data to quantify polymorphic phases using TOPAS or GSAS-II.
  • Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C-H···π contacts) to explain packing differences .

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